molecular formula C19H18F3NO2 B2553173 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 1421451-77-5

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2553173
CAS No.: 1421451-77-5
M. Wt: 349.353
InChI Key: JSGZADXRVBVJKT-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3NO2 and its molecular weight is 349.353. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic and Antimonoamineoxidase Properties

Research indicates that derivatives related to N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and studied for their antineoplastic and antimonoamineoxidase properties. For instance, new benzo[H]quinazoline derivatives exhibit promising antineoplastic and antimonoamineoxidase activities, highlighting their potential in cancer treatment and for managing psychological disorders related to monoamine oxidase enzyme activity (Markosyan et al., 2010).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to show significant colorimetric sensing capabilities for fluoride anions. This application is crucial for environmental monitoring and health, as fluoride levels in water supplies and environments are critical data points for public health initiatives (Younes et al., 2020).

Cardiovascular Agent Research

Derivatives of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized as part of the search for novel cardiovascular agents. These compounds have been tested for vasodilating activity and β-blocking activity, indicating their potential utility in treating cardiovascular diseases (Miyake et al., 1983).

Opioid Receptor Affinity

Studies have also explored the structure-activity relationship of opioid ligands based on the (tetrahydronaphthalen-2-yl)methyl moiety with N-phenyl-N-(piperidin-2-yl)propionamide derivatives. These compounds have shown moderate to good binding affinities towards the μ opioid receptor, suggesting potential applications in pain management and neurological research (Deekonda et al., 2016).

Development of PET Radiotracers

Hybrid structures between PB28 and RHM-1 have been designed for their high affinity at σ2 receptors, indicating their utility in developing PET tracers for tumor diagnosis. This application is critical for advancing cancer diagnostics and the therapeutic targeting of tumors, especially in cases where tumors overexpress certain proteins (Abate et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It would depend on the specific biological or chemical system in which it is used .

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-8-4-3-7-15(16)17(24)23-12-18(25)10-9-13-5-1-2-6-14(13)11-18/h1-8,25H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGZADXRVBVJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.